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molecular formula C11H21NO2 B1288320 Tert-butyl 4-aminocyclohexane-1-carboxylate CAS No. 124830-45-1

Tert-butyl 4-aminocyclohexane-1-carboxylate

Cat. No. B1288320
M. Wt: 199.29 g/mol
InChI Key: XDTZRQLZSNTGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476224B2

Procedure details

To a solution of 4-benzyloxycarbonylamino-cyclohexanecarboxylic acid tert-butyl ester (3.0 g, 9.009 mmol) in THF (80 mL) is added TEA (0.24 mL, 1.724 mmol) and 10% Pd/C (wet) (420 mg). The mixture stirs under a blanket of hydrogen gas at atmospheric pressure for 12 h. The mixture is then filtered though celite. The celite is washed with MeOH (50 mL). The filtrated is concentrated to afford 1.8 g of 4-amino-cyclohexanecarboxylic acid tert-butyl ester. LC/MS: [M+H]+ 200, Rt=0.39 min (method 6).
Name
4-benzyloxycarbonylamino-cyclohexanecarboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
420 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH:8]1[CH2:13][CH2:12][CH:11]([NH:14]C(OCC2C=CC=CC=2)=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>C1COCC1.[Pd]>[C:1]([O:5][C:6]([CH:8]1[CH2:9][CH2:10][CH:11]([NH2:14])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
4-benzyloxycarbonylamino-cyclohexanecarboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1CCC(CC1)NC(=O)OCC1=CC=CC=C1
Name
TEA
Quantity
0.24 mL
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
420 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered though celite
WASH
Type
WASH
Details
The celite is washed with MeOH (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated is concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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